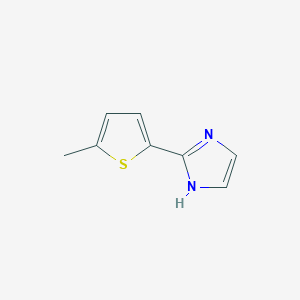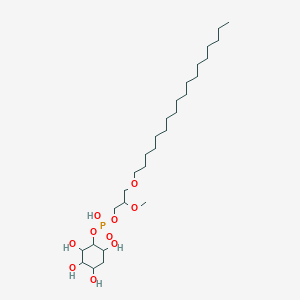
Nintedanib Dimer Impurity
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nintedanib Dimer Impurity is a byproduct formed during the synthesis of Nintedanib, a potent, oral, small-molecule tyrosine kinase inhibitor. Nintedanib is primarily used for the treatment of idiopathic pulmonary fibrosis and certain types of cancer, such as non-small cell lung cancer . The dimer impurity is an important compound to study as it can affect the purity, efficacy, and safety of the pharmaceutical product.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Nintedanib Dimer Impurity involves the reaction of 3-[methoxyl group (phenyl) methylene]-2-oxoindoline-6-carboxylic acid methyl esters with piperazine in methanol at 60°C. The reaction typically takes 2 to 5 hours to complete . The reaction mixture is then cooled, and the solid product is filtered and washed with methanol to obtain the yellow solid impurity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Nintedanib Dimer Impurity can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the impurity into different reduced forms.
Substitution: The impurity can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the impurity.
Applications De Recherche Scientifique
Nintedanib Dimer Impurity has several scientific research applications, including:
Chemistry: Studying the impurity helps in understanding the synthesis and purification processes of Nintedanib.
Biology: Research on the impurity’s biological activity can provide insights into its potential effects on biological systems.
Medicine: Investigating the impurity’s pharmacokinetics and pharmacodynamics can help in assessing its impact on the efficacy and safety of Nintedanib.
Industry: Ensuring the impurity is controlled within acceptable limits is crucial for the quality assurance of pharmaceutical products.
Mécanisme D'action
The mechanism of action of Nintedanib Dimer Impurity is not well-studied. it is likely to interact with similar molecular targets as Nintedanib, such as vascular endothelial growth factor receptors, platelet-derived growth factor receptors, and fibroblast growth factor receptors . These interactions can potentially affect the pathways involved in angiogenesis and fibrosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Nintedanib Dimer Impurity include other dimer impurities formed during the synthesis of tyrosine kinase inhibitors. These compounds share structural similarities and may have comparable chemical properties.
Uniqueness
This compound is unique due to its specific formation during the synthesis of Nintedanib. Its presence and concentration can significantly impact the purity and efficacy of the final pharmaceutical product, making it a critical compound to study and control.
Conclusion
This compound is an important compound in the context of pharmaceutical synthesis and quality control. Understanding its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds is essential for ensuring the safety and efficacy of Nintedanib as a therapeutic agent.
Propriétés
| 2410284-90-9 | |
Formule moléculaire |
C56H52N8O8 |
Poids moléculaire |
965.1 g/mol |
Nom IUPAC |
methyl 2-hydroxy-3-[N-[4-[[2-[4-[2-[4-[[(2-hydroxy-6-methoxycarbonyl-1H-indol-3-yl)-phenylmethylidene]amino]-N-methylanilino]-2-oxoethyl]piperazin-1-yl]acetyl]-methylamino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate |
InChI |
InChI=1S/C56H52N8O8/c1-61(41-21-17-39(18-22-41)57-51(35-11-7-5-8-12-35)49-43-25-15-37(55(69)71-3)31-45(43)59-53(49)67)47(65)33-63-27-29-64(30-28-63)34-48(66)62(2)42-23-19-40(20-24-42)58-52(36-13-9-6-10-14-36)50-44-26-16-38(56(70)72-4)32-46(44)60-54(50)68/h5-26,31-32,59-60,67-68H,27-30,33-34H2,1-4H3 |
Clé InChI |
PLIRRRZAHWLPON-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=C(C=C1)N=C(C2=CC=CC=C2)C3=C(NC4=C3C=CC(=C4)C(=O)OC)O)C(=O)CN5CCN(CC5)CC(=O)N(C)C6=CC=C(C=C6)N=C(C7=CC=CC=C7)C8=C(NC9=C8C=CC(=C9)C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{3-[(4-Amino-benzenesulfonyl)-isobutyl-amino]-1-benzyl-2-hydroxy-propyl}-carbamic acid tetrahydro-furan-3-YL ester](/img/structure/B12290812.png)
![1-[4-Hydroxy-4-(2-methoxyphenyl)-7,7-diphenyloctahydro-2H-isoindol-2-yl]-2-(2-methoxyphenyl)propan-1-one](/img/structure/B12290817.png)




![1-[4-[8-Amino-3-(1-methylcyclopropyl)imidazo[1,5-a]pyrazin-1-yl]naphthalen-1-yl]-3-(3-fluorophenyl)urea](/img/structure/B12290875.png)




